Ethyl 2-chloro-5-methyloxazole-4-carboxylate
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Overview
Description
Ethyl 2-chloro-5-methyloxazole-4-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-methyloxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-methyloxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methyl group on the oxazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to form saturated heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions often occur in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of saturated heterocyclic compounds.
Scientific Research Applications
Ethyl 2-chloro-5-methyloxazole-4-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of oxazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-5-methyloxazole-4-carboxylate depends on its specific application. In pharmaceutical research, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, oxazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 2-chloro-5-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-chloro-4-methyloxazole-5-carboxylate: This compound has a similar structure but differs in the position of the chlorine and methyl groups on the oxazole ring.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.
2-Chloro-5-methyloxazole-4-carboxylic acid: This compound lacks the ester group and has a carboxylic acid group instead.
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. The presence of both chlorine and ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-chloro-5-methyl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPWETYWMRJUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1144520-57-9 |
Source
|
Record name | ethyl 2-chloro-5-methyl-1,3-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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